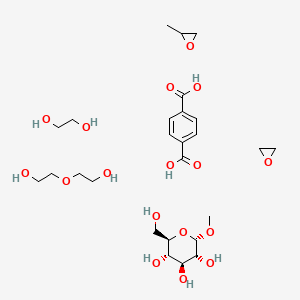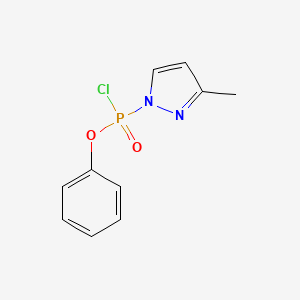
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of benzyl and benzyloxy groups attached to an ethanamine backbone, with a chloroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with sodium benzyloxide to form benzyl benzyloxy ether.
Amination: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethylamine group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethylamine derivatives.
Substitution: Azidoethyl or thioethyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds, particularly those with anticancer properties.
Industry: It may be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. These interactions are mediated through pathways involving nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
N-Benzyl-2-(benzyloxy)ethan-1-amine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
N-Benzyl-2-(benzyloxy)-N-methyl-ethan-1-amine:
Uniqueness: N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential for biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93509-76-3 |
|---|---|
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-benzyl-N-(2-chloroethyl)-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C18H22ClNO/c19-11-12-20(15-17-7-3-1-4-8-17)13-14-21-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
AYAGNMSWCFITKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCOCC2=CC=CC=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


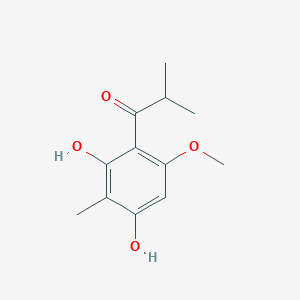
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
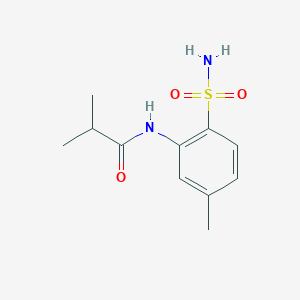
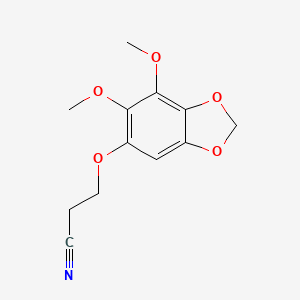

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
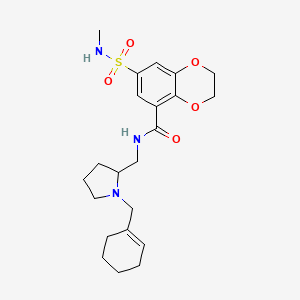
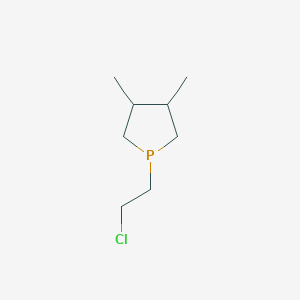
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
